molecular formula C19H23NO3 B258404 N-(2,6-diethylphenyl)-3,4-dimethoxybenzamide

N-(2,6-diethylphenyl)-3,4-dimethoxybenzamide

Cat. No. B258404
M. Wt: 313.4 g/mol
InChI Key: HERVZQDIZCQLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-diethylphenyl)-3,4-dimethoxybenzamide, also known as "DEPD", is a chemical compound that has been extensively studied for its potential therapeutic applications. DEPD belongs to the class of organic compounds known as benzamides and is often used as a research tool in the field of neuroscience.

Mechanism of Action

The mechanism of action of DEPD is not fully understood, but it is believed to act as an allosteric modulator of the sigma-1 receptor. DEPD binds to a specific site on the sigma-1 receptor, which causes a conformational change in the protein, leading to changes in its activity. The sigma-1 receptor is known to be involved in the regulation of various ion channels and signaling pathways, and DEPD may affect these processes through its interaction with the receptor.
Biochemical and Physiological Effects:
DEPD has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin in the brain. DEPD has also been shown to have neuroprotective effects and may be able to protect neurons from damage caused by oxidative stress and inflammation. Additionally, DEPD has been shown to have analgesic properties and may be able to reduce pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DEPD in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the function of the receptor and its potential role in various neurological disorders. However, one limitation of using DEPD is that it may have off-target effects on other proteins and signaling pathways, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on DEPD. One potential application is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. DEPD may be able to modulate the activity of the sigma-1 receptor and improve cognitive function and motor symptoms in these disorders. Additionally, DEPD may have potential applications in the treatment of pain and inflammation. Further research is needed to fully understand the mechanism of action of DEPD and its potential therapeutic applications.

Synthesis Methods

The synthesis of DEPD involves the reaction of 2,6-diethylphenol with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain pure DEPD. The synthesis of DEPD is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

DEPD has been extensively studied for its potential application in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, neurotransmitter release, and cell survival. DEPD has been used as a research tool to study the function of the sigma-1 receptor and its potential role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

properties

Product Name

N-(2,6-diethylphenyl)-3,4-dimethoxybenzamide

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H23NO3/c1-5-13-8-7-9-14(6-2)18(13)20-19(21)15-10-11-16(22-3)17(12-15)23-4/h7-12H,5-6H2,1-4H3,(H,20,21)

InChI Key

HERVZQDIZCQLNF-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.